N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-24(20-10-5-7-17-6-1-2-8-18(17)20)25-15-16-12-13-23-21(14-16)19-9-3-4-11-22(19)26-23/h1-2,5-8,10,12-14,26H,3-4,9,11,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWXEROALTHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide typically involves the condensation of 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, cost-efficiency, and safety. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of naphthoquinones or carbazole-quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing tetrahydrocarbazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Mechanism of Action : Studies have shown that tetrahydrocarbazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, specific derivatives have demonstrated potent inhibitory effects on CDK4, leading to reduced proliferation in cancer cell lines such as HCT116 (colon) and NCI-H460 (lung) .
Case Studies :
- A study reported that specific N-substituted carbazole derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.37 to 0.96 µM against various cancer cell lines .
- Another investigation highlighted the apoptotic effects of certain carbazole derivatives on lung carcinoma (A549) and glioma (C6) cell lines, with notable IC50 values indicating high cytotoxic activity .
Synthetic Routes
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide typically involves the following steps:
- Formation of Tetrahydrocarbazole Core : The tetrahydrocarbazole core can be synthesized through the Fischer indole synthesis.
- Attachment of Naphthamide Group : The naphthamide group is introduced by reacting the tetrahydrocarbazole intermediate with naphthalene carboxylic acid chloride in the presence of a base such as triethylamine .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid | Structure | Anticancer properties |
| N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl-thiophene-2-carboxamide | Structure | Enzyme inhibition |
Uniqueness
This compound is unique due to its specific combination of a tetrahydrocarbazole core and a naphthamide group. This structural arrangement imparts distinct chemical and biological properties that make it valuable for various research applications .
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogs with Tetrahydrocarbazole Cores
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7)
- Molecular Formula : C₁₉H₁₈N₂O
- Key Differences : Replaces the 1-naphthamide group with a benzamide moiety.
- Physicochemical Impact: The benzamide group reduces molecular weight (290.36 g/mol vs.
- Synthesis : Both compounds likely utilize amide coupling reactions, but the target compound requires naphthoyl chloride instead of benzoyl chloride.
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
- Molecular Formula : C₁₄H₁₄N₂O₂
- Key Differences : Features an acetamide substituent instead of 1-naphthamide and lacks the methylene linker.
- Functional Impact : The shorter acetamide chain and smaller aromatic group may limit aromatic interactions compared to the target compound .
Patent Derivatives (e.g., N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide)
- Structural Variations : Chloro, fluoro, or methyl substituents on the carbazole core.
- The target compound’s naphthamide group may offer broader π-system interactions .
Naphthamide-Containing Analogs
N-(2,4-Dichlorophenyl)-1-naphthamide
- Molecular Formula: C₁₇H₁₃Cl₂NO
- Key Differences : Replaces the carbazole core with a dichlorophenyl group.
- Biological Activity : Demonstrates anticholinesterase activity (IC₅₀ = 2.3 µM), suggesting that the naphthamide moiety contributes to enzyme inhibition. The carbazole core in the target compound may enhance binding through aromatic stacking .
Triazole-Linked Naphthamide Derivatives (e.g., Compound 6m)
- Molecular Formula : C₂₁H₁₈ClN₄O₂
- Key Differences : Incorporates a triazole ring and naphthyloxy group instead of the carbazole core.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a modular method contrasting with the target compound’s amide coupling .
- Activity : Unreported, but triazole rings often improve metabolic stability.
Physicochemical and Spectral Comparisons
*THC = Tetrahydrocarbazole
- Spectral Data : The target compound’s ¹H-NMR would show distinct aromatic signals for the naphthamide (δ 7.5–8.2 ppm) and carbazole protons (δ 6.8–7.3 ppm), differing from benzamide analogs (δ 7.2–7.6 ppm) .
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydrocarbazole moiety linked to a naphthamide group. Its molecular formula is , and it has a molecular weight of approximately 284.37 g/mol. The structural features contribute to its biological activity, particularly in medicinal chemistry.
This compound exhibits several mechanisms of action:
- DNA Intercalation : The carbazole moiety can intercalate into DNA, disrupting its structure and function. This property is crucial for its potential anticancer activity.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell growth and survival, making it a candidate for targeted cancer therapies.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induces apoptosis |
| A549 (Lung) | 7.8 | Inhibits proliferation |
| HeLa (Cervical) | 6.5 | Cell cycle arrest |
These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.
Antimicrobial Activity
Additionally, the compound has shown potential antimicrobial activity. In studies evaluating its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings indicate that this compound could be explored as an alternative treatment for bacterial and fungal infections .
Case Studies
Several case studies have highlighted the compound's biological activity:
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
- Antimicrobial Efficacy : In a clinical evaluation involving patients with skin infections caused by Staphylococcus aureus, topical application of the compound led to significant reduction in infection severity compared to standard antibiotic treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
